

L-Moses: A Validated Selective Probe for PCAF Bromodomain

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Compound of Interest

Compound Name: L-Moses

Cat. No.: B608615

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A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparison of **L-Moses** as a selective chemical probe for the p300/CBP-associated factor (PCAF) bromodomain.

This guide provides an objective comparison of **L-Moses** with other known PCAF inhibitors, supported by experimental data. It includes detailed methodologies for key validation assays and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in epigenetic research.

Introduction to L-Moses

L-Moses, also known as L-45, is a potent, selective, and cell-active chemical probe for the bromodomain of PCAF. It belongs to a triazolophthalazine chemical series and was developed through rational design and extensive biophysical characterization. Its high affinity and selectivity for the PCAF bromodomain, coupled with good cell permeability and metabolic stability, make it a valuable tool for interrogating the biological functions of PCAF in health and disease.

Comparative Analysis of PCAF Inhibitors

The efficacy of a chemical probe is determined by its potency, selectivity, and cellular activity. The following tables provide a quantitative comparison of **L-Moses** with other commonly used or naturally occurring PCAF inhibitors.

Compound	Type	PCAF IC50/Kd/Ki	Selectivity Profile	Reference
L-Moses (L-45)	Synthetic	Kd: 48 nM (BROMOscan), 126 nM (ITC); Ki: 47 nM (HTRF)	Highly selective for PCAF/GCN5 over a panel of 48 bromodomains.	[1]
Garcinol	Natural Product	IC50: ~5 µM	Also inhibits p300 (IC50: ~7 µM).	[2]
Anacardic Acid	Natural Product	IC50: ~5 µM	Also inhibits p300 (IC50: ~8.5 µM).	[1][3]
Isothiazolones	Synthetic	IC50: 1 to >50 µM	Varies by analog; some show activity against p300.	[4][5]

Table 1: Potency and Selectivity of PCAF Inhibitors. This table summarizes the in vitro potency of **L-Moses** and other representative PCAF inhibitors. Lower IC50/Kd/Ki values indicate higher potency.

Experimental Validation Protocols

The validation of a chemical probe involves a series of rigorous experiments to characterize its biochemical and cellular activity. Below are detailed protocols for key assays used in the validation of **L-Moses**.

Histone Acetyltransferase (HAT) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PCAF, which involves the transfer of an acetyl group from acetyl-CoA to a histone substrate.

Materials:

- Recombinant human PCAF enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-Coenzyme A (Acetyl-CoA)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagent (e.g., fluorescent developer that reacts with free CoA)
- Test compounds (e.g., **L-Moses**) dissolved in DMSO
- 384-well assay plates

Procedure:

- Prepare a reaction mixture containing assay buffer, histone peptide substrate, and Acetyl-CoA.
- Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Initiate the reaction by adding the PCAF enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution.
- Add the detection reagent and incubate as per the manufacturer's instructions.
- Measure the signal (e.g., fluorescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a test compound to the PCAF bromodomain within a cellular environment.

Materials:

- HEK293T cells
- Expression vectors for NanoLuc®-PCAF fusion protein and HaloTag®-Histone H3.3 fusion protein
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate
- HaloTag® NanoBRET™ 618 Ligand
- Test compounds (e.g., **L-Moses**) dissolved in DMSO
- White, 96-well assay plates

Procedure:

- Co-transfect HEK293T cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
- After 24 hours, harvest and resuspend the cells in Opti-MEM™.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
- Dispense the cell suspension into the wells of the assay plate.
- Add the test compound at various concentrations to the wells.
- Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescence reaction.
- Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

- Determine the IC₅₀ value from the dose-response curve of the BRET ratio versus compound concentration.

AlphaScreen Assay for Bromodomain Binding

This bead-based proximity assay measures the disruption of the PCAF bromodomain-histone interaction by a test compound.

Materials:

- His-tagged recombinant PCAF bromodomain
- Biotinylated histone H4 acetylated peptide
- Streptavidin-coated Donor beads
- Nickel Chelate Acceptor beads
- Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- Test compounds (e.g., **L-Moses**) dissolved in DMSO
- 384-well ProxiPlates

Procedure:

- Add the His-tagged PCAF bromodomain and the biotinylated acetylated histone peptide to the wells of the assay plate.
- Add the test compound at various concentrations.
- Incubate at room temperature for 30 minutes.
- Add the Nickel Chelate Acceptor beads and incubate for 60 minutes.
- Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
- Read the AlphaScreen signal on a compatible plate reader.

- Calculate the percent inhibition and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a fluorescently labeled ligand to the PCAF bromodomain and its displacement by a test compound.

Materials:

- GST-tagged recombinant PCAF bromodomain
- Biotinylated acetylated histone H4 peptide
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-APC (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% BSA)
- Test compounds (e.g., **L-Moses**) dissolved in DMSO
- Low-volume 384-well black plates

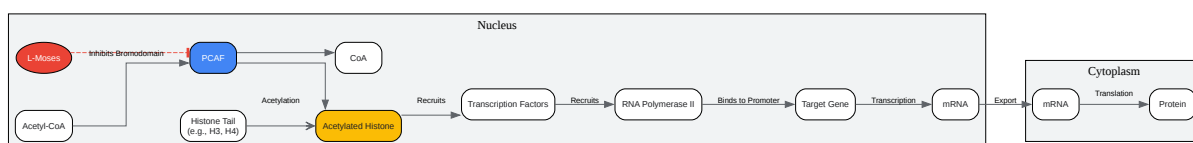
Procedure:

- Add the GST-tagged PCAF bromodomain, biotinylated acetylated histone peptide, and the test compound at various concentrations to the wells of the assay plate.
- Incubate at room temperature for 15 minutes.
- Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
- Incubate at room temperature for 60 minutes.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

- Calculate the ratio of the acceptor and donor fluorescence and determine the IC50 value.

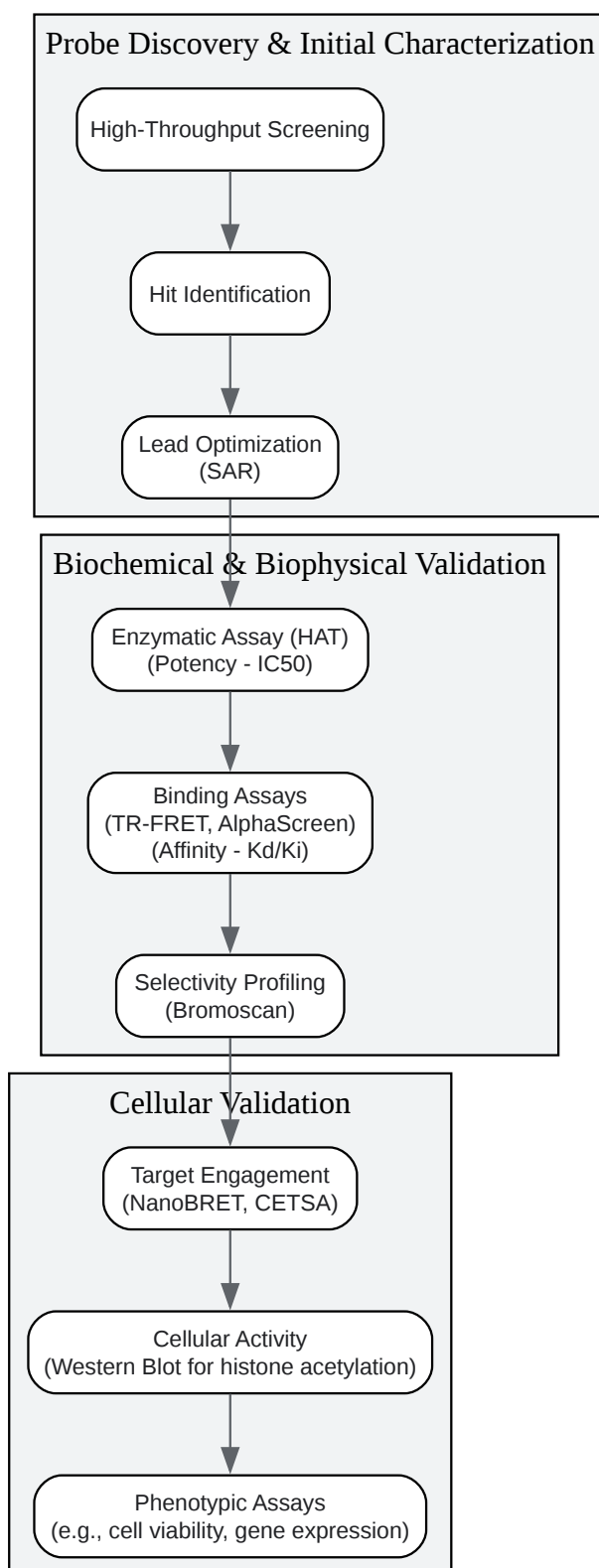
Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the application of a chemical probe.



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Caption: PCAF-mediated histone acetylation and gene regulation pathway.



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Caption: Experimental workflow for the validation of a chemical probe.

Conclusion

L-Moses stands out as a highly potent and selective chemical probe for the PCAF bromodomain. Its thorough validation through a battery of biochemical and cellular assays, as detailed in this guide, provides a strong foundation for its use in elucidating the multifaceted roles of PCAF in cellular processes. Researchers employing **L-Moses** can have a high degree of confidence in its on-target effects, enabling more precise conclusions in studies of epigenetics and drug discovery. The comparative data and detailed protocols provided herein serve as a valuable resource for scientists working in this field.

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